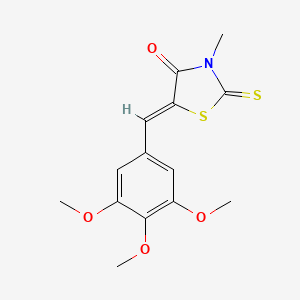

(Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-15-13(16)11(21-14(15)20)7-8-5-9(17-2)12(19-4)10(6-8)18-3/h5-7H,1-4H3/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXFPIJOPOWPNA-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolidinone derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidinone derivatives with different substituents.

Substitution: The trimethoxyphenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinone derivatives, each with potentially different biological activities.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one. Research indicates that compounds with a similar structural framework demonstrate significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating caspase pathways. For instance, one study reported that derivatives exhibited downregulation of active caspases, suggesting an apoptotic mechanism .

Anti-Melanogenic Effects

The compound has been identified as a potential inhibitor of tyrosinase, an enzyme critical in melanin production. Inhibition of this enzyme can lead to reduced melanin synthesis, making it valuable for cosmetic applications targeting hyperpigmentation.

- In Vitro Studies : A study demonstrated that related compounds showed low IC50 values against mushroom tyrosinase, indicating effective anti-melanogenic activity .

Protective Effects Against Renal Ischemia

Research has also explored the protective effects of thiazolidinone derivatives on renal tissues subjected to ischemia/reperfusion injury.

- In Vivo Studies : One study reported that certain derivatives exerted protective actions by inhibiting NF-κB pathways, which are involved in inflammatory responses during ischemic injury . This suggests potential therapeutic applications in renal protection.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, its interaction with DNA and RNA can result in the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Variations and Physical Properties

Key Observations :

- The 3,4,5-trimethoxybenzylidene group enhances planarity and electron density, favoring π-π interactions in biological systems .

- Hydroxy-substituted analogs (e.g., 2-hydroxybenzylidene) exhibit hydrogen-bonding capacity but lower thermal stability compared to methoxy derivatives .

Tyrosinase Inhibition

- Compound A [(Z)-5-(substituted benzylidene)thiazolidine-2,4-dione]: The thioxo group (vs. oxo) in the target compound may enhance copper-binding capacity at the tyrosinase active site, improving inhibitory activity .

- Trimethoxy vs.

Antimicrobial and Antioxidant Activity

- Compound 22 (): Features an acetamide-linked 3,4,5-trimethoxyphenyl group, showing broad-spectrum antimicrobial activity. The target compound lacks this moiety, suggesting divergent biological targets .

- Deep Eutectic Solvent Synthesis (): Lower yields (29%) for compound 2d highlight synthetic challenges for trimethoxy derivatives, possibly due to electron-rich intermediates complicating condensation reactions .

Crystallographic and Structural Insights

- Planarity and Molecular Packing : The 3,4,5-trimethoxybenzylidene group in compound III () adopts a planar conformation, facilitating tight crystal packing. The 3-methyl group in the target compound may introduce torsional strain, altering solubility .

- Intermolecular Interactions : Hydroxy-substituted analogs (e.g., compound II in ) form intramolecular hydrogen bonds (S(6) motifs), while methoxy derivatives rely on C–H···π and van der Waals interactions for stabilization .

Biological Activity

(Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of thiazolidinone derivatives typically involves the reaction of thioketones with aldehydes or ketones under acidic or basic conditions. The structural characterization of (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the molecular geometry and functional groups present.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study indicated that various thiazolidinone analogs showed better antibacterial potency than ampicillin against multiple bacterial strains, including resistant strains . Specifically, compounds with certain substitutions on the benzylidene moiety exhibited enhanced activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|---|

| 5d | S. aureus | 37.9 | 57.8 |

| 5g | E. coli | 45.0 | 70.0 |

| 5k | P. aeruginosa | 50.0 | 80.0 |

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. A study highlighted the potential of (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one in inhibiting human topoisomerases I and II, key enzymes involved in DNA replication and repair . In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7e | MCF-7 | 15.0 |

| 7c | MDA-MB-231 | 20.0 |

| 7d | A2058 | 18.0 |

Enzyme Inhibition Studies

The inhibitory effects on mushroom tyrosinase have been evaluated for several thiazolidinone analogs, revealing potent inhibition capabilities . The most effective analog demonstrated an IC50 value significantly lower than that of kojic acid, a known tyrosinase inhibitor.

Table 3: Tyrosinase Inhibition Data

| Analog | IC50 (µM) |

|---|---|

| Analog 1 | 17.62 |

| Analog 3 | 1.12 |

| Kojic Acid | 24.09 |

The mechanisms underlying the biological activities of thiazolidinones may involve interactions with specific cellular targets such as enzymes and receptors. For instance, the inhibition of topoisomerases leads to disruption of DNA replication in cancer cells . Additionally, antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis or function.

Case Studies

- Antibacterial Efficacy : A case study highlighted the effectiveness of a series of thiazolidinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain compounds exhibited substantial bactericidal activity at low concentrations.

- Anticancer Potential : Another case study focused on the use of thiazolidinones in breast cancer treatment, demonstrating that specific derivatives could inhibit tumor growth in vivo while exhibiting minimal toxicity to normal cells.

Q & A

Q. What are the standard synthetic routes for (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between 3-methyl-2-thioxothiazolidin-4-one and 3,4,5-trimethoxybenzaldehyde under reflux conditions (60–80°C) using ethanol/methanol as solvents and piperidine as a catalyst. Optimization involves adjusting reaction time (typically 4–8 hours), solvent polarity, and catalyst loading to improve yield (60–85%). Purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the Z-configuration of the benzylidene group and methyl substitution.

- HPLC for purity assessment (>95%).

- Mass spectrometry (ESI-MS) to verify molecular weight (403.5 g/mol) and fragmentation patterns.

- IR spectroscopy to identify the C=S stretch (~1200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Studies highlight:

- Anticancer activity : Inhibition of CDC25 phosphatase (IC₅₀ ~2–5 µM), disrupting cell cycle progression in HeLa and MCF-7 cell lines.

- Antimicrobial effects : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory properties : COX-2 inhibition (~70% at 10 µM) in murine macrophage models .

Q. How does the 3,4,5-trimethoxybenzylidene moiety influence the compound’s reactivity and bioactivity?

The trimethoxy group enhances lipophilicity, improving membrane permeability. The electron-donating methoxy groups stabilize the benzylidene moiety, facilitating nucleophilic attacks at the α,β-unsaturated ketone site. This structural feature is critical for binding to CDC25 and bacterial enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Key modifications include:

- Replacing the methyl group at position 3 with bulkier substituents (e.g., allyl, benzyl) to enhance target affinity.

- Introducing electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring to increase electrophilicity.

- Testing stereochemical effects by synthesizing E-isomers, which often show reduced activity compared to the Z-configuration .

Q. What experimental strategies address discrepancies in reported bioactivity data across studies?

- Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity, broth microdilution for MIC).

- Target engagement assays : Confirm CDC25 inhibition via phosphatase activity kits.

- Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. How can computational modeling predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) using CDC25B (PDB: 1C25) or COX-2 (PDB: 5KIR) crystal structures identifies key interactions:

- Hydrogen bonding between the thioxo group and Arg482 (CDC25B).

- π-π stacking of the trimethoxybenzylidene moiety with Tyr371 (COX-2). MD simulations assess binding stability over 100 ns trajectories .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; measure plasma half-life (t₁/₂) via LC-MS/MS.

- Toxicity : Acute toxicity testing in BALB/c mice (LD₅₀ > 500 mg/kg).

- Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with tumor volume reduction as a primary endpoint .

Q. How can microbial resistance to this compound be studied?

- Serial passage assays : Expose S. aureus to sub-MIC concentrations over 30 generations; monitor MIC shifts.

- Genomic sequencing : Identify mutations in putative targets (e.g., FabI enoyl-ACP reductase).

- Efflux pump inhibition : Combine with verapamil to assess resistance mechanisms .

Q. What industrial-scale adaptations improve synthesis efficiency?

- Continuous flow reactors : Reduce reaction time to 2–3 hours with >90% yield.

- Automated crystallization : Control particle size for consistent bioavailability.

- Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) to minimize waste .

Critical Analysis of Contradictory Evidence

- Bioactivity variability : Differences in reported IC₅₀ values (e.g., 2–5 µM for CDC25) may arise from assay conditions (e.g., substrate concentration, pH). Standardized protocols are recommended .

- Stereochemical oversights : Some studies omit Z/E configuration analysis, leading to misattributed activity. HPLC chiral columns or NOESY NMR should confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.